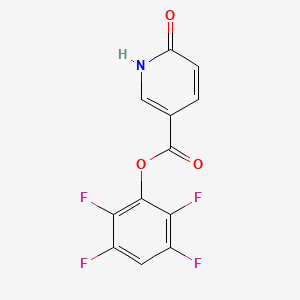

2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate

Beschreibung

Eigenschaften

Molekularformel |

C12H5F4NO3 |

|---|---|

Molekulargewicht |

287.17 g/mol |

IUPAC-Name |

(2,3,5,6-tetrafluorophenyl) 6-oxo-1H-pyridine-3-carboxylate |

InChI |

InChI=1S/C12H5F4NO3/c13-6-3-7(14)10(16)11(9(6)15)20-12(19)5-1-2-8(18)17-4-5/h1-4H,(H,17,18) |

InChI-Schlüssel |

KHFXCGCDJWFQBD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=O)NC=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Esterification Using Carbodiimide Coupling

- Reagents: 6-hydroxynicotinic acid, 2,3,5,6-tetrafluorophenol, dicyclohexylcarbodiimide (DCC)

- Solvent: Dichloromethane

- Conditions: Stirring at 20°C for 16 hours

- Procedure: Dicyclohexylcarbodiimide is added to a solution of 6-hydroxynicotinic acid and 2,3,5,6-tetrafluorophenol in dichloromethane. The reaction mixture is stirred at room temperature, allowing the formation of the ester bond. The byproduct dicyclohexylurea precipitates and is filtered off. The organic layer is washed with water, dried over anhydrous sodium sulfate, and evaporated. The crude product is purified by preparative thin-layer chromatography (TLC) using a 1:1 hexanes:ethyl acetate mobile phase.

- Yield: Approximately 41% isolated yield reported for related 6-fluoronicotinate esters, indicating moderate efficiency.

Alternative Esterification with Base Catalysis

- Reagents: 6-hydroxynicotinic acid, 2,3,5,6-tetrafluorophenol, triethylamine

- Solvent: N,N-dimethylformamide

- Conditions: Reaction at 4–20°C for 4.5 hours

- Procedure: The acid and phenol are dissolved in N,N-dimethylformamide, triethylamine is added to neutralize the acid, and the mixture is cooled. The esterification proceeds under mild conditions with stirring. After completion, the solvent is evaporated, and the product is purified by flash chromatography.

- Yield: Approximately 65% yield reported in related pentafluorophenyl ester syntheses, suggesting this method can be adapted for 2,3,5,6-tetrafluorophenyl esters with improved yield.

Purification and Characterization

- Purification: Preparative TLC and silica gel column chromatography are commonly used to purify the ester products.

- Characterization: Nuclear magnetic resonance (NMR) spectroscopy including ^1H, ^13C, and ^19F NMR is employed to confirm the structure. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are also used to assess purity and molecular weight.

Summary Table of Preparation Methods

Research Results and Analysis

- The organolithium-mediated synthesis of 2,3,5,6-tetrafluorophenol provides a high-purity intermediate essential for subsequent esterification.

- Esterification via carbodiimide coupling is straightforward but yields can be moderate due to side reactions or incomplete conversion.

- Base-catalyzed esterification in polar aprotic solvents like N,N-dimethylformamide improves yield and reaction rate, making it suitable for scale-up.

- Purification techniques such as preparative TLC and flash chromatography ensure removal of byproducts like dicyclohexylurea and unreacted starting materials, yielding analytically pure esters.

- Characterization by fluorine NMR is particularly valuable due to the multiple fluorine atoms on the phenyl ring, providing distinct spectral signatures.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent compound in biochemical studies.

Vergleich Mit ähnlichen Verbindungen

2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate (CAS: 1207954-98-0)

This compound replaces the hydroxyl group of 6-hydroxynicotinate with chlorine. While both esters share similar fluorophenyl backbones, the chlorine substituent reduces reactivity toward nucleophilic agents like amines, limiting its utility in bioconjugation. In contrast, the hydroxyl group in 6-hydroxynicotinate enables further functionalization, such as fluorination or conjugation to targeting moieties .

| Property | 6-Hydroxynicotinate Ester | 6-Chloronicotinate Ester |

|---|---|---|

| Reactivity with Amines | High (facile aminolysis) | Moderate |

| Functionalization Potential | High (OH group modifiable) | Low (Cl group inert) |

| Radiolabeling Efficiency | ≥95% | Not reported |

Functional Analogs: Radiolabeling Prosthetic Groups

N-Succinimidyl 4-[18F]Fluorobenzoate ([18F]SFB)

[18F]SFB is a widely used NHS ester for biomolecule radiolabeling. However, it requires multi-step synthesis (45–60 minutes) and HPLC purification, whereas the tetrafluorophenyl ester is synthesized in a single step (5 minutes) with cartridge-based purification . Additionally, the tetrafluorophenyl ester exhibits superior hydrolytic stability at pH ~8 (half-life ~2× longer than NHS esters), reducing premature hydrolysis during conjugation .

| Parameter | Tetrafluorophenyl Ester | [18F]SFB |

|---|---|---|

| Synthesis Time | 5 minutes | 45–60 minutes |

| Purification Method | Cartridge (no HPLC) | HPLC required |

| Hydrolytic Stability (pH 8) | t₁/₂ = 60 minutes | t₁/₂ = 30 minutes |

| Conjugation Efficiency | >90% (peptides/proteins) | ~70–80% |

2,3,5,6-Tetrafluorophenyl Trifluoroacetate

It is used in synthesizing fluorinated polymers but lacks the reactive nicotinate moiety necessary for biomolecule conjugation .

Stability and Binding Affinity

The 2,3,5,6-tetrafluorophenyl group enhances stability and binding interactions. For example, in molecular dynamics simulations, the tetrafluorophenyl group forms cation-π interactions with arginine residues (e.g., Arg144), improving target binding compared to non-fluorinated analogs . This contrasts with NHS esters, which rely on weaker electrostatic interactions.

Biologische Aktivität

2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of hydroxynicotinic acid and incorporates multiple fluorine atoms, which can enhance its pharmacological properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C11H7F4N1O3

Molecular Weight: 273.17 g/mol

IUPAC Name: 2,3,5,6-tetrafluorophenyl 6-hydroxynicotinate

Canonical SMILES: C(C1=CN=CC(=C1O)C(=O)O)C(F)(F)F

The biological activity of 2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition: The compound acts as an inhibitor for enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit 6-hydroxynicotinate dehydrogenase , which catalyzes the oxidation of 6-hydroxynicotinate to 2,6-dihydroxynicotinate .

- Receptor Modulation: Its structural features allow it to bind selectively to specific receptors, potentially modulating signaling pathways related to inflammation and metabolism.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antitumor Activity: In vitro studies indicate that 2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate exhibits cytotoxic effects against various cancer cell lines. For example, a study reported a significant reduction in cell viability in human colorectal cancer cells (COLO 205) when treated with this compound .

- Antimicrobial Properties: Preliminary screening has shown that the compound possesses antimicrobial activity against certain bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Case Studies

-

Cytotoxicity in Cancer Cells:

- A study evaluated the cytotoxic effects of the compound on multiple cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10-20 µM across different cell types.

- Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|--------------------|-----------|

| COLO 205 | 15 |

| MCF-7 | 18 |

| HeLa | 12 |

-

Antimicrobial Efficacy:

- In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli.

- Table 2: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) |

|---------------------|-------------------------|

| Staphylococcus aureus| 14 |

| Escherichia coli | 10 |

Q & A

Q. What are the optimal synthetic routes for preparing 2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via esterification of 6-hydroxynicotinic acid with 2,3,5,6-tetrafluorophenol using dicyclohexylcarbodiimide (DCC) as a coupling agent. Key parameters include:

- Solvent System : A mix of anhydrous acetonitrile and tert-butanol (2:8 v/v) improves solubility of reactants .

- Temperature : Maintaining 40°C for 10–15 minutes ensures efficient coupling without side reactions .

- Purification : Post-synthesis, purification via semi-preparative HPLC (e.g., Agilent Eclipse C18 column, 60% acetonitrile/40% water with 0.1% TFA) achieves >97% radiochemical purity. Retention time is ~10.6 minutes under these conditions .

Q. How does hydrolytic stability of 2,3,5,6-Tetrafluorophenyl esters compare to NHS esters under physiological conditions?

Methodological Answer: Tetrafluorophenyl esters exhibit superior hydrolytic stability at pH ~8 compared to NHS esters. For example:

- Half-Life : At pH 8.0, tetrafluorophenyl esters have a hydrolysis half-life approximately twice as long as NHS esters .

- Aminolysis Efficiency : The electron-withdrawing fluorine substituents enhance reactivity toward primary amines (e.g., lysine residues in proteins), enabling efficient conjugation even in aqueous buffers .

Experimental Insight : Stability assays using phosphate-buffered saline (PBS, pH 7.4) at 37°C show <10% hydrolysis over 2 hours, making them suitable for in vivo applications like radiolabeling .

Advanced Research Questions

Q. What computational methods are recommended to model the electronic structure and reactivity of 2,3,5,6-Tetrafluorophenyl derivatives?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate predictions of thermochemical properties and reaction pathways:

- Functional Choice : B3LYP/6-31G* basis set predicts atomization energies with <3 kcal/mol deviation from experimental data .

- Reaction Mechanism : Modeling the esterification transition state reveals that fluorine substituents lower the activation energy by stabilizing the tetrahedral intermediate via inductive effects .

Q. How can radiolabeled analogs of 2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate be used in preclinical PET imaging?

Methodological Answer: The compound serves as a prosthetic group for radiolabeling biomolecules (e.g., PSMA ligands) with fluorine-18 ([18F]):

- Radiosynthesis : React [18F]fluoride with a quaternary ammonium precursor (e.g., N,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium triflate) in acetonitrile/tert-butanol .

- In Vivo Application : In prostate cancer models, [18F]-labeled PSMA ligands derived from this scaffold show high tumor-to-background ratios (e.g., 12:1 at 60 minutes post-injection) due to enhanced metabolic stability .

Critical Consideration : Purify the radiolabeled product using solid-phase extraction (e.g., Oasis MCX cartridges) to remove unreacted [18F]fluoride, ensuring >95% radiochemical purity .

Q. What analytical techniques are essential for characterizing intermediates in the synthesis of this compound?

Methodological Answer:

- NMR Spectroscopy : 19F NMR identifies fluorine substitution patterns (e.g., δ -140 to -160 ppm for aromatic fluorines) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 282.03 for C12H5F4NO3) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .

Q. How do structural modifications (e.g., fluorination position) affect the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

- Electron-Withdrawing Effects : 2,3,5,6-Tetrafluorination increases the electrophilicity of the carbonyl carbon, accelerating aminolysis by 3–5-fold compared to non-fluorinated analogs .

- Steric Effects : Ortho-fluorine substituents slightly hinder access to the carbonyl group, but this is offset by enhanced electronic activation .

Experimental Validation : Kinetic studies using benzylamine show a second-order rate constant (k2) of 0.15 M−1s−1 for the tetrafluorophenyl ester vs. 0.03 M−1s−1 for the phenyl ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.